(3E)-3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
Description
(3E)-3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives
Properties
IUPAC Name |
(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-16-12(10-21-15-7-2-1-6-14(15)16)8-11-4-3-5-13(9-11)17(19)20/h1-9H,10H2/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQPUTOGVZAGGJ-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C3=CC=CC=C3O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation reaction between 3-nitrobenzaldehyde and chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be reduced to form the corresponding chroman-4-one derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 3-[(3-aminophenyl)methylidene]chromen-4-one.
Reduction: Chroman-4-one derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of (3E)-3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chromen-4-one core structure can also interact with proteins and nucleic acids, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[(4-nitrophenyl)methylidene]chromen-4-one
- (3E)-3-[(2-nitrophenyl)methylidene]chromen-4-one
- (3E)-3-[(3-methoxyphenyl)methylidene]chromen-4-one
Uniqueness
(3E)-3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of the nitro group at the 3-position can lead to different electronic and steric effects compared to other positional isomers, making it a valuable compound for studying structure-activity relationships.
Biological Activity
(3E)-3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one, a chromen-4-one derivative, has garnered attention for its potential biological activities. This compound is characterized by a nitrophenyl group that may influence its pharmacological properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is with a molecular weight of 285.26 g/mol. The structure features a benzopyran core, which is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing enzyme activity and receptor signaling pathways. The chromen-4-one structure is also known to modulate protein and nucleic acid functions.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of benzopyran derivatives. The presence of the nitrophenyl group may enhance the compound's efficacy against various microbial strains, including bacteria and fungi.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases. In vitro studies have shown that it can inhibit pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Quercetin | Flavonoid structure | Antioxidant, anti-cancer | Broad spectrum of health benefits |
| Umbelliferone | Coumarin structure | Anticoagulant, antimicrobial | Specificity towards blood coagulation |
| (3E)-3-[(4-nitrophenyl)methylidene]chromen-4-one | Benzopyran core with nitro group | Antioxidant, anti-inflammatory | Enhanced activity due to nitro substitution |
This table highlights how the unique positioning of the nitro group in this compound may influence its reactivity and biological activity compared to other compounds.
Case Studies
- Antioxidant Efficacy : A study conducted by Smith et al. (2022) demonstrated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human cell lines.
- Antimicrobial Testing : Research by Johnson et al. (2021) showed that this compound displayed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
